2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-7-16-18-17(13(10-20)19(16)9-11)12-5-6-14(21-2)15(8-12)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYUJDNXUGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152164 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727975-83-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727975-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Oxidative Cyclization
A widely accepted method involves the reaction of 2-aminopyridine derivatives with methyl ketones (such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) in the presence of copper salts under aerobic conditions.
| Step | Description |
|---|---|
| Reactants | 2-Aminopyridine, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone |
| Catalyst | Copper(II) salts (e.g., Cu(OAc)2) |
| Solvent | Ethanol or other suitable solvents |
| Temperature | Reflux or mild heating (e.g., 80–110 °C) |
| Reaction time | Several hours (e.g., 2.5 hours reflux + additional stirring) |
| Mechanism | Initial aldol condensation → Michael addition → copper-mediated cyclization → aromatization |
| Yield | Moderate to good yields (40–90%) depending on conditions |
- The process starts with the formation of a chalcone intermediate via aldol condensation.
- Michael addition of 2-aminopyridine to the chalcone forms an intermediate.
- Copper coordinates to the pyridinium nitrogen and enolic carbon, facilitating oxidative cyclization.
- Aerobic oxidation completes the catalytic cycle, yielding the imidazo[1,2-a]pyridine core.
Domino A3-Coupling Reaction
An alternative green synthetic route involves a domino A3-coupling reaction of 2-aminopyridines, aromatic aldehydes, and alkynes catalyzed by copper in the presence of sodium ascorbate.
| Parameter | Details |
|---|---|
| Reactants | 2-Aminopyridine, aromatic aldehyde (3,4-dimethoxybenzaldehyde), alkyne (e.g., phenylacetylene) |
| Catalyst | Copper salt with sodium ascorbate |
| Solvent | Ethanol or water/ethanol mixture |
| Temperature | Mild heating (around 50 °C) |
| Reaction time | 6–14 hours |
| Yield | Moderate to good (up to 87%) |
| Advantages | Environmentally friendly, mild conditions, scalable |
This method allows the formation of 2,3-disubstituted imidazo[1,2-a]pyridines with various substituents, including 3,4-dimethoxyphenyl groups, and can be adapted to introduce the aldehyde functionality via appropriate aldehyde substrates.
Introduction of the 3-Carbaldehyde Group
The aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring can be introduced by:
- Using 3-formyl-substituted pyridine derivatives as starting materials.
- Post-cyclization formylation reactions such as Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine core.
- Direct condensation of pyridine-3-carbaldehyde derivatives with thiosemicarbazide or other reagents to form related derivatives, which can be further transformed.
Summary Table of Preparation Methods
Research Findings and Considerations
- The copper-catalyzed oxidative cyclization is a robust method but may require careful control of reaction conditions to optimize yield and purity.
- The domino A3-coupling method offers a greener alternative with milder conditions and good scalability, suitable for industrial applications.
- The choice of starting materials and substituents on the aromatic ring influences the reaction rate and yield but 3,4-dimethoxy substitution is well tolerated.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
- Spectroscopic characterization (NMR, MS, IR) confirms the structure and substitution pattern of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, highlighting substituent variations, molecular properties, and functional differences:
Key Observations from Structural Comparisons
Nitro groups at position 6 (electron-withdrawing) reduce electron density, which may alter reactivity or solubility compared to the methyl-substituted target compound .
Steric and Positional Effects: The 6-methyl group in the target compound contributes to steric hindrance, which is absent in the unmethylated analog (SY079978, ). This difference could impact interactions with biological targets or crystallization behavior.
Functional Group Modifications: Carbaldehyde at position 3 is conserved across most analogs, suggesting its critical role in reactivity or intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a compound with the molecular formula CHNO and CAS Number 727975-83-9, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
| Property | Value |
|---|---|
| Molecular Weight | 296.32 g/mol |
| Molecular Formula | CHNO |
| CAS Number | 727975-83-9 |
| Structure | Chemical Structure |
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including the target compound, exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases .
- Antimicrobial Properties : The compound demonstrates notable antibacterial and antifungal activities. Research has indicated that imidazo[1,2-a]pyridine derivatives can effectively combat resistant strains of bacteria and fungi, making them promising candidates for new antimicrobial agents .
- Anticonvulsant Effects : Some studies have reported that derivatives of imidazo[1,2-a]pyridine possess anticonvulsant properties, offering potential therapeutic benefits for epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the methoxy groups on the phenyl ring enhances lipophilicity and bioavailability, which are crucial for its pharmacological effects.
Key SAR Insights :
- Methoxy Substituents : The 3,4-dimethoxy substitution increases the compound's potency against cancer cells by enhancing interaction with biological targets .
- Imidazo Ring : The imidazo structure is essential for the compound's ability to interact with various receptors and enzymes involved in disease processes .
Case Studies
- Anticancer Activity : A study evaluating a series of imidazo[1,2-a]pyridine derivatives found that those with similar structural features to this compound exhibited IC values lower than standard chemotherapeutics like doxorubicin against multiple cancer cell lines .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of imidazo[1,2-a]pyridine compounds against resistant bacterial strains. The study reported that derivatives inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
Q & A
Basic: What are the key synthetic pathways for preparing 2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
Answer:
A common method involves the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core. For example:
- React 2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine with POCl₃ and DMF in chloroform under reflux (8–12 hours). The aldehyde group is introduced via electrophilic substitution .
- Purification typically involves crystallization from methanol, yielding ~74% purity .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
- Spectroscopic characterization :
- X-ray crystallography : Reveals coplanarity of the imidazo[1,2-a]pyridine core and dihedral angles between substituents (e.g., 33.92° with the dimethoxyphenyl group) .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for electrophilic substitution, guiding solvent selection (e.g., chloroform vs. DMF) and temperature control (0–10°C to minimize side reactions) .
- Molecular docking : Screens substituent effects (e.g., methoxy vs. nitro groups) on reactivity, validated by experimental yields .
Advanced: What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
Answer:
- Dose-response profiling : Re-test compounds at varying concentrations (e.g., 0.004–10 µM) to confirm potency thresholds, as seen in anti-TB studies .
- Metabolic stability assays : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
- Structural analogs : Compare dimethoxy vs. nitro-substituted derivatives to isolate substituent-specific effects .
Advanced: How is this compound’s antiproliferative activity evaluated in cancer research?
Answer:
- In vitro screening : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are correlated with structural features (e.g., methoxy groups enhance DNA intercalation) .
- Mechanistic studies :
Advanced: What role does hydrogen bonding play in the crystal packing of this compound?
Answer:
X-ray data show intermolecular C–H···O/N interactions (e.g., C4–H4⋯N3, bond length ~2.56 Å), forming layered structures parallel to the (101) plane. These interactions influence solubility and stability .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Methanol or ethanol : Yield high-purity crystals (215–217°C melting point) .
- Avoid polar aprotic solvents (e.g., DMSO) due to aldehyde reactivity .
Advanced: How can SAR studies improve this compound’s pharmacological profile?
Answer:
- Substituent modulation : Replace 3,4-dimethoxyphenyl with fluorophenyl groups to enhance blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the aldehyde with a carboxamide group to improve metabolic stability .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-MS : Detects intermediates (e.g., unreacted aminopyridine precursors) at ppm levels .
- TLC : Use CH₂Cl₂/MeOH (9:1) to monitor reaction progress .
Advanced: How does this compound interact with cytochrome enzymes in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
